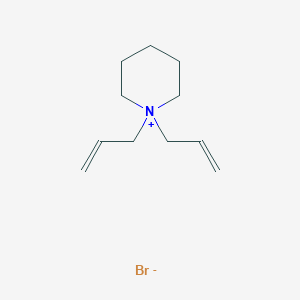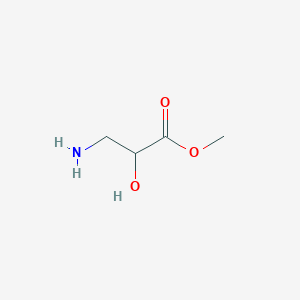![molecular formula C20H21NO5 B3241707 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid CAS No. 1480400-34-7](/img/structure/B3241707.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid, commonly known as a fluorenylmethoxycarbonyl (Fmoc) group, is primarily used in peptide synthesis. It serves as a reversible protecting group for the amide bond in peptides, which is valuable in the synthesis of difficult peptide sequences. This application is demonstrated in the preparation of peptides with reversibly protected tertiary peptide bonds, particularly in solid-phase peptide synthesis, where it inhibits interchain association (Johnson, Quibell, Owen, & Sheppard, 1993).
Oligomer Synthesis
The Fmoc-protected sugar amino acids derived from this compound have been used in the synthesis of oligomers. These monomer units are incorporated into solid-phase synthesis, leading to the efficient synthesis of oligomers varying in length, demonstrating the compound's utility in oligomer construction (Gregar & Gervay-Hague, 2004).
Signal Transduction-Directed Peptides
This compound is involved in the synthesis of signal transduction-directed peptides. A specific derivative was used in the synthesis of Polo-box domain-binding peptides, illustrating its importance in the development of compounds targeting specific protein domains (Liu, Park, Lee, & Burke, 2009).
Surfactants for Carbon Nanotubes
Fmoc-protected amino acids, derived from this compound, are used as surfactants for carbon nanotubes. These surfactants can be enzymatically activated to create homogeneous aqueous nanotube dispersions, highlighting an innovative application in nanotechnology (Cousins et al., 2009).
Self-Assembled Structures in Material Science
Modified amino acids, including those derived from this compound, have been studied for their self-assembling properties. These properties are significant in the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of the compound “2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid” are currently unknown . This compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . .
Mode of Action
As an Fmoc amino acid derivative, it may interact with its targets through the formation of peptide bonds . The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino acid during peptide synthesis, and it can be removed under basic conditions .
Biochemical Pathways
In general, Fmoc amino acid derivatives are used in the synthesis of peptides, which can participate in a wide range of biochemical pathways depending on the sequence of the peptide .
Pharmacokinetics
As a derivative of Fmoc amino acids, it is likely to be absorbed and distributed in the body following administration, metabolized to remove the Fmoc group, and excreted .
Result of Action
As an Fmoc amino acid derivative, its primary role is likely in the synthesis of peptides, which can have a wide range of effects depending on the specific peptide sequence .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the pH of the environment can affect the stability of the Fmoc group . Additionally, factors such as temperature and the presence of other chemicals can influence the compound’s action and efficacy .
Eigenschaften
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-25-11-10-18(19(22)23)21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUWVMQYLPPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[2-(Pyridin-3-yl)acetamido]benzoic acid](/img/structure/B3241686.png)



![4-[2-(4-methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B3241724.png)


